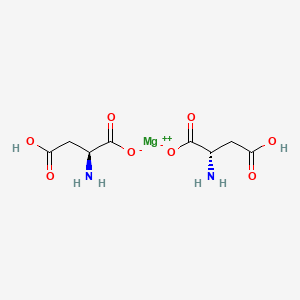

Magnesium Aspartate

Description

Properties

CAS No. |

72231-13-1 |

|---|---|

Molecular Formula |

C8H20MgN2O12 |

Molecular Weight |

360.56 g/mol |

IUPAC Name |

magnesium;bis((2S)-2-amino-4-hydroxy-4-oxobutanoate);tetrahydrate |

InChI |

InChI=1S/2C4H7NO4.Mg.4H2O/c2*5-2(4(8)9)1-3(6)7;;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;4*1H2/q;;+2;;;;/p-2/t2*2-;;;;;/m00...../s1 |

InChI Key |

CRSJYWPXKKSOCQ-CBAPHJFVSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Mg+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2] |

Related CAS |

56-84-8 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Magnesium Aspartate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnesium aspartate, the salt formed from magnesium and the amino acid L-aspartic acid, is a well-regarded and highly bioavailable form of magnesium. Its application spans nutritional supplementation to potential therapeutic uses. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it details its biological significance, focusing on key signaling pathways, and provides comprehensive experimental protocols relevant to its study and application in research and drug development.

Chemical Structure and Properties

This compound is an ionic compound with the chemical formula C₈H₁₂MgN₂O₈. It consists of a central magnesium ion (Mg²⁺) chelated by two L-aspartate anions. This chelation is crucial for its enhanced stability and bioavailability compared to inorganic magnesium salts. The coordination of the magnesium ion involves the α-amino group and the carboxylate groups of the aspartate ligands.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of Magnesium L-Aspartate

| Property | Value |

| Molecular Formula | C₈H₁₂MgN₂O₈ |

| Molar Mass | 288.49 g/mol (anhydrous)[1] |

| 324.53 g/mol (dihydrate)[2] | |

| Appearance | White or almost white crystalline powder[3] |

| Solubility in Water | Freely soluble[3] (> 10 g/100 mL)[4] |

| Melting Point | Decomposes at 232°C |

| pH (1% solution) | ~6.0 - 8.0[2][3] |

| Specific Rotation [α]²⁰ | +20.5° to +23.0°[2][3] |

Experimental Protocols

Synthesis of Magnesium L-Aspartate

This protocol describes a common laboratory method for the synthesis of magnesium L-aspartate from L-aspartic acid and magnesium oxide.

Methodology: Synthesis of Magnesium L-Aspartate

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 26.6 g (0.2 mol) of L-aspartic acid to 200 mL of deionized water.

-

Addition of Magnesium Oxide: While stirring, slowly add 4.03 g (0.1 mol) of magnesium oxide to the L-aspartic acid suspension.

-

Reaction: Heat the mixture to 70-80°C with continuous stirring. The reaction mixture will gradually become a clear solution as the magnesium oxide reacts with the aspartic acid. Maintain the temperature and stirring for 2 hours to ensure the reaction goes to completion.[5]

-

pH Adjustment: After 2 hours, cool the solution to room temperature and check the pH. If necessary, adjust the pH to between 6.0 and 7.5 using small amounts of L-aspartic acid or magnesium oxide.[5]

-

Filtration: Filter the solution through a 0.45 µm filter to remove any unreacted starting material or particulate matter.

-

Crystallization: Reduce the volume of the filtrate by approximately half using a rotary evaporator. Transfer the concentrated solution to a beaker and allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight.

Characterization of Magnesium L-Aspartate

Methodology: Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the synthesized product as a KBr pellet.

-

Expected Peaks: The spectrum should show a strong, broad absorption band around 3400-3200 cm⁻¹ corresponding to the N-H stretching of the amino group and O-H stretching of water molecules. A strong absorption band between 1650 and 1550 cm⁻¹ is characteristic of the asymmetric stretching of the carboxylate group (COO⁻). The absence of a strong C=O stretching band around 1700 cm⁻¹, which is present in free aspartic acid, confirms the formation of the salt. A peak corresponding to the Mg-O bond may be observed in the lower frequency region (around 600 cm⁻¹).[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in deuterium (B1214612) oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm): The α-proton (CH) is expected to appear as a triplet around 3.9 ppm. The β-protons (CH₂) will appear as a multiplet around 2.8-3.0 ppm.[7][8]

-

Expected ¹³C NMR Chemical Shifts (in D₂O): The α-carbon is expected around 53 ppm, the β-carbon around 38 ppm, and the carboxylate carbons between 175 and 180 ppm.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method for Quantification: A common method involves pre-column derivatization of the aspartate with a fluorescent tag, followed by reversed-phase HPLC with fluorescence detection.[9]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).

-

Derivatization: Use a reagent such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent derivative.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

-

Biological Significance and Signaling Pathways

This compound's biological effects are a combination of the roles of magnesium and L-aspartic acid.

Malate-Aspartate Shuttle

L-aspartate is a key component of the malate-aspartate shuttle, a crucial pathway for transporting reducing equivalents (NADH) from the cytoplasm into the mitochondria for ATP production.

Caption: The Malate-Aspartate Shuttle.[10]

NMDA Receptor Modulation

Magnesium acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the central nervous system. This modulation is voltage-dependent and crucial for preventing excessive neuronal excitation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Magnesium L-Aspartate Dihydrate [sorachim.com]

- 3. This compound BP n Pure Manufacturers, with SDS [mubychem.com]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. CN102875402B - Method for preparing magnesium L-aspartate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Dynamics of Magnesium Aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Aspartate, a salt of magnesium and the amino acid aspartic acid, presents a unique combination of two biologically crucial molecules. At a cellular level, its mechanism of action is not that of a single entity but rather the distinct and synergistic contributions of its constituent ions: magnesium (Mg²⁺) and aspartate. This technical guide provides an in-depth exploration of these cellular mechanisms, offering quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Magnesium is the second most abundant intracellular cation and serves as a critical cofactor in over 600 enzymatic reactions, essential for processes like energy metabolism, DNA and RNA synthesis, and signal transduction.[1][2] Aspartate is a non-essential amino acid that functions as an excitatory neurotransmitter and a key intermediate in central metabolic pathways, including the Krebs cycle and the malate-aspartate shuttle.[3][4][5] The convergence of their functions at key cellular sites, particularly at the N-methyl-D-aspartate (NMDA) receptor, makes this compound a compound of significant interest.

Part 1: The Cellular Role of Magnesium

Magnesium is a pleiotropic regulator of cellular function, primarily acting as a divalent cation (Mg²⁺). Its roles are extensive, ranging from enzymatic activation to modulation of ion channel activity.

Cofactor for Enzymatic Reactions

Over 300 enzymes require magnesium ions for their catalytic action.[6] Mg²⁺ is particularly vital for all enzymes that utilize or synthesize ATP. It binds to the phosphate (B84403) groups of ATP, forming a Mg-ATP complex that is the true substrate for most ATP-dependent enzymes, such as kinases and ATPases.[6][7] This interaction neutralizes the negative charge of the phosphate groups, facilitating nucleophilic attack and enzymatic transfer. Magnesium also plays a structural role in stabilizing the conformation of many enzymes.[8]

Regulation of Ion Channels

A primary and well-documented role of extracellular Mg²⁺ is the voltage-dependent block of the NMDA receptor channel.[9][10] At resting membrane potential, Mg²⁺ binds within the channel pore, preventing the influx of Ca²⁺ and Na⁺.[10][11] Upon depolarization of the postsynaptic membrane, the Mg²⁺ ion is electrostatically repelled and expelled from the channel, allowing for ion permeation.[10][11][12] This gating mechanism makes the NMDA receptor a "coincidence detector," requiring both glutamate (B1630785) (or aspartate) binding and postsynaptic depolarization for activation.[10]

Cellular Transport and Homeostasis

Mammalian cells maintain a tightly regulated intracellular Mg²⁺ concentration.[13] Influx is primarily mediated by channels such as TRPM6 and TRPM7.[13][14] Efflux, which is necessary to keep intracellular concentrations low against an electrochemical gradient, is thought to be mediated by a Na⁺/Mg²⁺ exchanger.[15][16] Within the cell, magnesium is compartmentalized, with significant stores in the mitochondria and endoplasmic reticulum.[17]

Data Presentation: Magnesium Ion Concentrations

The table below summarizes typical concentrations of magnesium in different cellular compartments.

| Compartment | Total Mg²⁺ Concentration (mM) | Free (Ionized) Mg²⁺ Concentration (mM) |

| Extracellular Fluid/Plasma | 1.0 - 1.2 | 0.7 - 1.1 |

| Cytosol | 15 - 20 | 0.5 - 1.0 |

| Mitochondrial Matrix | 15 - 20 | ~0.8 |

| Endoplasmic Reticulum | ~15 | Low (variable) |

Note: Values are approximate and can vary based on cell type and physiological state. Total concentration includes bound and free Mg²⁺, while free concentration represents the biologically active ionized form.[13][16]

Part 2: The Cellular Role of Aspartate

Aspartate is a pivotal molecule in both neurotransmission and cellular metabolism. Its functions are dictated by its location within the cell and the specific transporters and enzymes it interacts with.

Excitatory Neurotransmitter

Aspartate acts as an excitatory neurotransmitter in the central nervous system, stimulating NMDA receptors, though with a lower affinity than glutamate.[18][19] When released into the synaptic cleft, aspartate binds to the agonist site on NMDA receptor subunits, inducing a conformational change that contributes to channel opening, provided the magnesium block is relieved.[20]

Metabolic Intermediate

Aspartate is a crucial link between amino acid and carbohydrate metabolism. It is synthesized from the Krebs cycle intermediate oxaloacetate via transamination.[4] This reaction is reversible, allowing aspartate to serve as a source of oxaloacetate for gluconeogenesis. Furthermore, aspartate is a precursor for the synthesis of other amino acids and for pyrimidines, essential for nucleotide synthesis.[21]

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is the primary mechanism in the heart, liver, and brain for translocating reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation.[22][23] Aspartate is a key component of this shuttle, carrying amino groups across the membrane and facilitating the continuous operation of the cycle.[22][24]

Data Presentation: Aspartate Concentrations

While precise concentrations vary significantly with metabolic state, the following table provides a general overview.

| Compartment | Approximate Concentration (mM) |

| Extracellular Fluid (Synaptic Cleft) | Low µM (transiently) |

| Cytosol | 2 - 5 |

| Mitochondrial Matrix | 5 - 10 |

Note: Extracellular concentrations are kept very low by high-affinity transporters to prevent excitotoxicity. Intracellular concentrations are significantly higher due to its role in metabolism.

Part 3: Signaling Pathways and Visualizations

The interplay between magnesium and aspartate is best understood by visualizing their roles in key cellular pathways.

Magnesium-ATP Interaction in Kinase Activity

Magnesium is essential for the function of kinases, which transfer phosphate groups from ATP to their substrates. Mg²⁺ shields the negative charges on the phosphate tail of ATP, allowing the enzyme to bind its substrate effectively.

References

- 1. canprev.ca [canprev.ca]

- 2. magnesium.ca [magnesium.ca]

- 3. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. thebehavioralscientist.com [thebehavioralscientist.com]

- 6. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 7. journals.co.za [journals.co.za]

- 8. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model | Journal of Neuroscience [jneurosci.org]

- 10. brain.phgy.queensu.ca [brain.phgy.queensu.ca]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. On the mechanism of calcium permeability and magnesium block in NMDA receptors - a central molecular paradigm in neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Magnesium transporter - Wikipedia [en.wikipedia.org]

- 15. annualreviews.org [annualreviews.org]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. researchgate.net [researchgate.net]

- 18. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Aspartic acid - Wikipedia [en.wikipedia.org]

- 20. prezi.com [prezi.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 23. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Bioavailability and Absorption Pathways of Magnesium Aspartate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential mineral vital for numerous physiological functions. Its bioavailability from various supplemental forms is a critical factor in ensuring efficacy. This technical guide provides a comprehensive overview of the bioavailability and absorption pathways of magnesium aspartate, a chelated form of magnesium. It synthesizes quantitative data from comparative studies, details the experimental protocols for assessing bioavailability, and elucidates the intricate intestinal absorption mechanisms and potential cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Introduction

Magnesium (Mg²⁺) is the fourth most abundant cation in the human body and plays a pivotal role as a cofactor in over 300 enzymatic reactions essential for processes such as energy production, protein synthesis, and neuromuscular function.[1] this compound is an organic salt of magnesium chelated with aspartic acid, an amino acid. This chelation is suggested to enhance its solubility and subsequent bioavailability compared to inorganic forms like magnesium oxide.[2] Understanding the nuances of its absorption and cellular uptake is paramount for its effective therapeutic and supplemental application.

Quantitative Bioavailability Data

The bioavailability of different magnesium salts varies significantly. Studies consistently demonstrate that organic magnesium salts, such as this compound, are generally more bioavailable than inorganic forms.[1] Bioavailability is often assessed by measuring the increase in urinary magnesium excretion or serum magnesium levels following supplementation.

Table 1: Comparative Bioavailability of this compound and Other Magnesium Salts Based on Urinary Magnesium Excretion

| Magnesium Salt | Fractional Absorption (%) | Study Population | Dosage | Key Findings | Reference |

| This compound | Significantly higher than MgO | Normal volunteers | ~21 mEq/day | Bioavailability equivalent to MgCl₂ and Mg Lactate. | [3][4] |

| Magnesium Oxide | 4% | Normal volunteers | ~21 mEq/day | Poorly bioavailable. | [3][4] |

| Magnesium Chloride | Significantly higher than MgO | Normal volunteers | ~21 mEq/day | Bioavailability equivalent to Mg Aspartate and Mg Lactate. | [3][4] |

| Magnesium Lactate | Significantly higher than MgO | Normal volunteers | ~21 mEq/day | Bioavailability equivalent to Mg Aspartate and MgCl₂. | [3][4] |

Table 2: Impact of Magnesium Supplementation on Serum Magnesium Levels

| Magnesium Salt | Change in Serum Mg (mmol/L) | Study Population | Dosage | Duration | Reference |

| Various Mg Supplements | +0.04 (95% CI: 0.02, 0.06) | Meta-analysis of RCTs | 197-994 mg/day | 3 weeks - 5 years | [5] |

| Magnesium Citrate (B86180) | Significant increase at 4h and 8h post-dose | 14 healthy males | 400 mg | Single dose | [6] |

| Magnesium Oxide | No significant increase | 14 healthy males | 400 mg | Single dose | [6] |

Intestinal Absorption Pathways of Magnesium

The intestinal absorption of magnesium is a complex process involving two primary pathways: paracellular and transcellular transport.[7] Approximately 30-50% of dietary magnesium is absorbed, primarily in the small intestine.[7]

Paracellular Pathway

The paracellular pathway is a passive transport mechanism that accounts for the majority (80-90%) of intestinal magnesium absorption.[7] This pathway involves the movement of magnesium ions through the tight junctions between intestinal epithelial cells (enterocytes). The driving force for this transport is the electrochemical gradient and solvent drag. Claudin proteins, key components of tight junctions, are thought to play a role in regulating the permeability of this pathway to magnesium.

Transcellular Pathway

The transcellular pathway is an active, saturable transport mechanism that plays a crucial role in magnesium absorption, especially when dietary intake is low. This pathway involves the transport of magnesium ions through the enterocytes themselves and comprises three steps:

-

Apical Entry: Magnesium enters the enterocyte from the intestinal lumen through specific protein channels, primarily the Transient Receptor Potential Melastatin member 6 and 7 (TRPM6 and TRPM7) channels.[8]

-

Intracellular Transport: Once inside the cell, magnesium is thought to be buffered by proteins and transported towards the basolateral membrane.

-

Basolateral Extrusion: Magnesium is actively transported out of the enterocyte into the bloodstream. The exact mechanism is still under investigation but is thought to involve a sodium-magnesium exchanger.

The aspartate component of this compound may play a role in facilitating absorption, potentially through amino acid transport systems or by enhancing the solubility of magnesium in the gut.[2]

Experimental Protocols

The assessment of magnesium bioavailability is crucial for comparing the efficacy of different supplements. The following are generalized protocols for key in vivo and in vitro experiments.

In Vivo Bioavailability Assessment: Urinary Excretion Method

This method is based on the principle that absorbed magnesium that is not retained by the body is excreted in the urine. An increase in urinary magnesium excretion following supplementation is indicative of its absorption.

Protocol Outline:

-

Subject Recruitment: Healthy volunteers with normal renal function are recruited.

-

Baseline Period: Subjects consume a standardized diet for a defined period (e.g., 3-5 days) to stabilize magnesium levels. A 24-hour urine sample is collected during the last day of this period to determine baseline magnesium excretion.

-

Supplementation Period: Subjects continue the standardized diet and receive a single dose of the magnesium supplement (e.g., this compound).

-

Urine Collection: A complete 24-hour urine sample is collected following supplement administration.[6][9]

-

Sample Analysis: The total magnesium content in the collected urine samples is determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometry (AAS).[10]

-

Calculation of Bioavailability: The net increase in urinary magnesium excretion is calculated by subtracting the baseline excretion from the post-supplementation excretion. This value provides an index of the absorbed magnesium.

In Vivo Bioavailability Assessment: Serum Concentration Method

This method involves measuring the change in serum magnesium concentration over time after the administration of a magnesium supplement.

Protocol Outline:

-

Subject Recruitment: Similar to the urinary excretion method, healthy volunteers are recruited.

-

Fasting: Subjects fast overnight prior to the study.

-

Baseline Blood Sample: A baseline blood sample is collected.

-

Supplement Administration: A single dose of the magnesium supplement is administered.

-

Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after supplementation.[11]

-

Sample Analysis: Serum is separated from the blood samples, and the magnesium concentration is measured using ICP-OES or AAS.[12]

-

Pharmacokinetic Analysis: The area under the curve (AUC) of the serum magnesium concentration-time profile is calculated to determine the extent of absorption.[11]

In Vitro Intestinal Absorption Model: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is used to study the transport of nutrients and drugs across the intestinal epithelium.[13][14]

Protocol Outline:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

-

Transport Experiment:

-

The apical (luminal) side of the monolayer is exposed to a transport buffer containing this compound.

-

The basolateral (serosal) side contains a magnesium-free transport buffer.

-

Samples are collected from the basolateral compartment at various time points.

-

-

Sample Analysis: The concentration of magnesium in the basolateral samples is quantified to determine the rate of transport across the cell monolayer.[15]

-

Integrity Control: The integrity of the Caco-2 monolayer is monitored throughout the experiment by measuring the transepithelial electrical resistance (TEER).

Signaling Pathways and Logical Relationships

The precise signaling pathways directly activated by this compound are not fully elucidated. However, based on the known roles of magnesium and aspartate, several pathways can be inferred. Magnesium itself can act as a second messenger and is crucial for the function of numerous signaling proteins.[16]

Magnesium as a Signaling Molecule

Intracellular magnesium is a critical regulator of key signaling pathways, including:

-

Kinase Activity: Many kinases require magnesium for their catalytic activity, as it forms a complex with ATP (Mg-ATP), which is the actual substrate for these enzymes. This impacts pathways like the MAPK and PI3K/AKT/mTOR signaling cascades.[8][17]

-

Ion Channel Regulation: Magnesium can modulate the activity of other ion channels, such as calcium and potassium channels, thereby influencing cellular excitability and signaling.

-

NMDA Receptor Modulation: Magnesium is a known voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling. Influx of magnesium through NMDA receptors can activate downstream signaling cascades, including the p38 MAPK pathway leading to CREB activation.[16][18]

Potential Role of Aspartate

Aspartate is an excitatory neurotransmitter and a precursor for other amino acids and nucleotides. While its direct role in modulating magnesium-specific signaling is not well-defined, it is plausible that as an amino acid, it could influence cellular metabolism and signaling pathways that are also regulated by magnesium. It has been suggested that aspartate can help shuttle magnesium directly into cells.[2]

Mandatory Visualizations

Diagram 1: Intestinal Magnesium Absorption Pathways

Caption: Overview of paracellular and transcellular magnesium absorption in the intestine.

Diagram 2: Experimental Workflow for In Vivo Bioavailability Study (Urinary Excretion)

Caption: Workflow for assessing magnesium bioavailability via urinary excretion.

Diagram 3: Potential Cellular Signaling Roles of Magnesium

Caption: Potential signaling pathways influenced by intracellular magnesium.

Conclusion

This compound demonstrates favorable bioavailability compared to inorganic magnesium salts, which can be attributed to its organic nature and the potential role of aspartic acid in facilitating its absorption. The intestinal uptake of magnesium is a multifaceted process involving both passive paracellular and active transcellular pathways. The assessment of magnesium bioavailability relies on well-defined in vivo and in vitro experimental protocols, with urinary excretion and serum concentration measurements being the most common endpoints. While the specific signaling pathways directly modulated by this compound require further investigation, the integral role of magnesium in fundamental cellular signaling cascades is well-established. This guide provides a foundational understanding for researchers and professionals working to optimize magnesium supplementation strategies and develop novel therapeutic applications.

References

- 1. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. wellbeingnutrition.com [wellbeingnutrition.com]

- 3. Bioavailability of US commercial magnesium preparations | RTI [rti.org]

- 4. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Assessment of bioavailability of Mg from Mg citrate and Mg oxide by measuring urinary excretion in Mg-saturated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPM7, Magnesium, and Signaling [mdpi.com]

- 9. Bioavailability of magnesium from different pharmaceutical formulations | springermedizin.de [springermedizin.de]

- 10. Determination of sodium, potassium, magnesium and calcium in urine by inductively coupled plasma atomic emission spectrometry. The study of matrix effects - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 11. Blood and urinary magnesium kinetics after oral magnesium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Magnesium transport from aqueous solutions across Caco-2 cells--an experimental model for intestinal bioavailability studies. Physiological considerations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biomed.cas.cz [biomed.cas.cz]

- 16. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo and In Vitro Effects of Magnesium Aspartate

Introduction: Magnesium is an essential mineral, acting as a critical cofactor in over 300 enzymatic reactions vital for human health, including energy production, protein synthesis, muscle and nerve function, and blood pressure regulation.[1][2] The efficacy of magnesium supplementation is significantly influenced by its chemical form, which dictates its solubility, absorption, and bioavailability.[1] Magnesium aspartate, a salt formed from magnesium and the amino acid L-aspartic acid, is an organic form of magnesium noted for its high bioavailability compared to inorganic salts like magnesium oxide.[2][3][4] This technical guide provides an in-depth analysis of the in vivo and in vitro effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways for researchers, scientists, and drug development professionals.

Section 1: Pharmacokinetics and Bioavailability (In Vivo)

The primary advantage of this compound lies in its superior pharmacokinetic profile. Organic magnesium salts, including aspartate, generally exhibit greater water solubility and oral absorption compared to less soluble inorganic forms.[3]

-

Comparative Absorption: Studies indicate that forms of magnesium that dissolve well in liquid are more completely absorbed in the gut.[1] Specifically, magnesium in the aspartate, citrate, and chloride forms is absorbed more completely than magnesium oxide and magnesium sulfate.[1] Some reports suggest an absorption rate of up to 40% for this compound.[5] A 2005 evaluation by the European Food Safety Authority concluded that the bioavailability of magnesium L-aspartate was comparable to other organic magnesium salts.[3]

-

Metabolism and Excretion: Once absorbed, magnesium is distributed throughout the body, with 50% to 60% residing in the bones and the majority of the rest in soft tissues.[1] The kidneys play a crucial role in maintaining magnesium homeostasis by regulating its excretion in the urine.[6][7]

Data Presentation: Comparative Bioavailability of Magnesium Salts

| Magnesium Salt | Form | Reported Bioavailability/Absorption Rate | Reference(s) |

| This compound | Organic | High; More complete absorption than oxide. Reported rate of 40%. | [1][3][5] |

| Magnesium Citrate | Organic | High; More complete absorption than oxide. Reported rate of 30%. | [1][3][5] |

| Magnesium Oxide | Inorganic | Low; Poorly soluble. Reported rate of 4%. | [1][3][5] |

| Magnesium Sulfate | Inorganic | Lower bioavailability than organic forms. | [1][3] |

| Magnesium Chloride | Inorganic | More completely absorbed than magnesium oxide. | [1] |

Section 2: Neurological Effects: The NMDA Receptor and Beyond

One of the most significant mechanisms of magnesium's action in the central nervous system is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity, learning, and memory.[8][9][10]

In Vivo Neuroprotection

Animal studies have demonstrated the neuroprotective effects of systemically administered magnesium. In a key study, magnesium was shown to protect against NMDA-mediated excitotoxic brain injury in perinatal rats.

Data Presentation: In Vivo Neuroprotective Effects of Magnesium Against NMDA-Induced Injury

| Magnesium Dose (i.p.) | Protection Against Hemisphere Weight Loss | Reference |

| 2 mmol/kg (single dose) | 29% ± 11% | [11] |

| 3 mmol/kg (single dose) | 52% ± 12% | [11] |

| 4 mmol/kg (single dose) | 62% ± 7% | [11] |

| Multiple Doses | 65% ± 4% | [11] |

Experimental Protocol: NMDA-Induced Excitotoxicity in Perinatal Rats

-

Animal Model: Postnatal day 7 (PND 7) rats were utilized.[11]

-

Procedure: Animals received a unilateral intrastriatal injection of 25 nmol of NMDA.[11] Fifteen minutes following the NMDA injection, they were administered single or multiple intraperitoneal (i.p.) doses of magnesium.[11]

-

Assessment: Five days post-injection, the animals were sacrificed. The severity of brain injury was quantified by comparing the weight of the NMDA-injected cerebral hemisphere to the contralateral (uninjected) hemisphere.[11]

In Vitro Cellular Mechanisms and Signaling

In vitro models have been instrumental in elucidating the cellular pathways underlying magnesium's neurological effects.

-

Excitotoxicity: In cultured primary neurons, a low concentration of extracellular magnesium leads to overactivation of the NMDA receptor by calcium, causing hyperexcitation, mitochondrial depolarization, and ultimately, excitotoxic cell death.[8]

-

Magnesium as a Second Messenger: Recent research has revealed that magnesium itself can act as a signaling molecule. Following NMDA receptor activation, magnesium can influx into the neuron, functioning as a second messenger to activate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which in turn leads to the phosphorylation and activation of the CREB (cAMP response element-binding protein) transcription factor.[9]

Caption: Workflow of the dual perfusion model of an isolated human placenta.

Conclusion

This compound is a highly bioavailable organic magnesium salt with distinct and well-documented effects at both the systemic (in vivo) and cellular (in vitro) levels. Its primary mechanism of neurological action as an NMDA receptor antagonist is strongly supported by both animal and cell culture studies, highlighting its potential for neuroprotection. In the cardiovascular system, in vivo evidence points to a significant anti-arrhythmic effect. Conversely, its role in enhancing muscle performance remains ambiguous, with controlled in vivo studies failing to demonstrate a clear benefit in short-term, high-intensity exercise. Advanced in vitro models continue to provide crucial insights into its complex biological behavior, such as its metabolism within the placenta. For drug development professionals and researchers, understanding the dichotomy between the clear, potent effects observed in vitro and the more complex, context-dependent outcomes seen in vivo is essential for harnessing the full therapeutic potential of this compound.

References

- 1. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. snac.com [snac.com]

- 6. publications.aap.org [publications.aap.org]

- 7. reference.medscape.com [reference.medscape.com]

- 8. mdpi.com [mdpi.com]

- 9. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]

- 11. Magnesium reduces N-methyl-D-aspartate (NMDA)-mediated brain injury in perinatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Magnesium Aspartate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium, the second most abundant intracellular cation, is an indispensable cofactor in over 300 enzymatic reactions, playing a critical role in cellular metabolism, signal transduction, and nucleic acid synthesis. Magnesium aspartate, a chelated form of magnesium bound to the amino acid L-aspartic acid, offers superior bioavailability compared to inorganic magnesium salts, ensuring efficient delivery of this crucial cation to enzymatic systems. This technical guide provides an in-depth exploration of the fundamental role of magnesium in enzymatic reactions, with a specific focus on the implications of using the highly bioavailable this compound. We will delve into the mechanisms of magnesium-dependent enzyme activation, summarize available quantitative data on bioavailability, provide detailed experimental protocols for assessing enzyme kinetics in the presence of magnesium, and visualize key signaling pathways and experimental workflows.

Introduction: The Ubiquity of Magnesium in Enzyme Catalysis

Magnesium ions (Mg²⁺) are essential for a vast array of biochemical processes. Their high charge density and ability to form stable complexes with various organic molecules, most notably adenosine (B11128) triphosphate (ATP), make them ideal for several catalytic functions within the active sites of enzymes.[1] Magnesium's role can be broadly categorized into three main mechanisms:

-

Substrate Activation: The most common role of magnesium is to form a complex with ATP (Mg-ATP²⁻). This complex is the true substrate for many ATP-dependent enzymes, such as kinases and polymerases. The magnesium ion neutralizes the negative charges on the phosphate (B84403) groups of ATP, facilitating nucleophilic attack on the terminal phosphate and lowering the activation energy of the phosphoryl transfer reaction.[2][3]

-

Direct Enzyme Activation: Magnesium can bind directly to the enzyme, often at an allosteric site or within the active site, inducing a conformational change that is necessary for catalytic activity. This binding can enhance substrate affinity or properly orient catalytic residues.[2]

-

Stabilization of Transition States: By coordinating with negatively charged intermediates, magnesium can stabilize the high-energy transition state of a reaction, thereby accelerating the catalytic rate.[2]

Given the critical role of magnesium, its efficient delivery to the cellular machinery is paramount. This compound, due to its chelated structure, is more readily absorbed in the intestine compared to inorganic salts like magnesium oxide or sulfate.[4][5] This enhanced bioavailability suggests that this compound can be a more effective means of ensuring optimal enzymatic function.

Data Presentation: Bioavailability of Magnesium Salts

| Magnesium Salt | Relative Bioavailability | Key Findings |

| This compound | High | Consistently shows higher absorption and bioavailability compared to inorganic salts.[4][5] The chelation to aspartic acid is believed to facilitate transport across the intestinal wall. |

| Magnesium Citrate | High | Generally considered to have good bioavailability, often used as a reference for organic salts.[1] |

| Magnesium Lactate | High | Another organic salt with good absorption rates.[5] |

| Magnesium Chloride | Moderate to High | A soluble inorganic salt with better bioavailability than less soluble inorganic forms.[5] |

| Magnesium Sulfate | Moderate | Soluble but can have a laxative effect, which may reduce overall absorption time.[5] |

| Magnesium Oxide | Low | Poorly soluble, resulting in lower absorption and bioavailability.[4][5] |

Core Mechanisms: this compound in Action

The aspartate ligand in this compound is not merely a carrier. Aspartate itself is an important metabolite, participating in the malate-aspartate shuttle and serving as a precursor for other amino acids and nucleotides. While the direct impact of the aspartate moiety on the catalytic activity of magnesium-dependent enzymes is an area requiring further research, the primary role of this compound remains the efficient delivery of the magnesium ion.

The Mg-ATP Complex: The True Substrate

For a vast number of enzymes, particularly kinases and polymerases, the active substrate is not free ATP but the Mg-ATP²⁻ complex. The chelation of magnesium to the β- and γ-phosphate groups of ATP has several crucial consequences:

-

Charge Shielding: The dense negative charge of the polyphosphate chain of ATP is partially neutralized by the Mg²⁺ ion, reducing electrostatic repulsion and allowing the nucleotide to bind effectively within the often negatively charged active site of the enzyme.

-

Conformational Rigidity: The Mg-ATP²⁻ complex adopts a specific, more rigid conformation that is recognized by the enzyme's active site. This precise orientation is critical for the proper positioning of the γ-phosphate for nucleophilic attack.

-

Enhanced Electrophilicity: The magnesium ion acts as a Lewis acid, withdrawing electron density from the phosphorus atoms and making the γ-phosphorus more electrophilic and susceptible to attack by a nucleophile (e.g., a hydroxyl group on a substrate).

Figure 1: Magnesium chelation of ATP.

Magnesium as a Direct Catalytic Cofactor

In some enzymes, magnesium plays a more direct role in the catalytic mechanism, often working in concert with acidic amino acid residues like aspartate and glutamate (B1630785) within the active site. A well-established example is the two-metal-ion mechanism employed by many DNA and RNA polymerases.

In this mechanism, two magnesium ions are coordinated by conserved aspartate residues in the enzyme's active site.

-

Metal A is proposed to lower the pKa of the 3'-hydroxyl group of the primer, facilitating its deprotonation to form the attacking 3'-O⁻ nucleophile.

-

Metal B is thought to bind and orient the incoming deoxynucleoside triphosphate (dNTP) and to stabilize the developing negative charge on the pyrophosphate leaving group.

The aspartate residues in the enzyme's active site are crucial for correctly positioning these catalytic magnesium ions.

Figure 2: Two-metal-ion mechanism in DNA polymerase.

Signaling Pathways: The Role of Magnesium-Dependent Kinases

Magnesium-dependent kinases are central to a multitude of cellular signaling cascades. A prime example is the insulin (B600854) signaling pathway, which regulates glucose homeostasis. The binding of insulin to its receptor activates the receptor's intrinsic tyrosine kinase activity, initiating a phosphorylation cascade. Multiple kinases in this pathway, including the insulin receptor itself, phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), are magnesium-dependent.

A deficiency in intracellular magnesium can impair the activity of these kinases, leading to reduced glucose uptake and contributing to insulin resistance. The use of a highly bioavailable form of magnesium, such as this compound, may therefore be beneficial in supporting the proper function of these critical signaling pathways.

Figure 3: Insulin signaling pathway highlighting Mg²⁺-dependent kinases.

Experimental Protocols

The following are generalized protocols for assessing the activity of common magnesium-dependent enzymes. These can be adapted to specifically investigate the effects of this compound by preparing stock solutions of this compound and comparing the enzyme kinetics to those obtained with other magnesium salts (e.g., MgCl₂, MgSO₄) or in the absence of added magnesium.

Spectrophotometric Assay for Hexokinase Activity

This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the hexokinase activity.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP solution (100 mM)

-

D-glucose solution (1 M)

-

NADP⁺ solution (20 mM)

-

This compound solution (1 M)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (100 units/mL)

-

Hexokinase sample (e.g., cell lysate or purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Tris-HCl buffer

-

100 µL D-glucose solution

-

20 µL NADP⁺ solution

-

Variable concentrations of this compound (e.g., 0, 1, 2, 5, 10 mM final concentration)

-

10 µL G6PDH

-

-

Incubate the mixture at 37°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 10 µL of the hexokinase sample.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction (ΔA₃₄₀/min).

-

To determine Kₘ and Vₘₐₓ, vary the concentration of one substrate (e.g., glucose or ATP) while keeping the others at saturating concentrations, for each concentration of this compound tested.

Figure 4: Workflow for the spectrophotometric assay of hexokinase activity.

Assay for DNA Polymerase Activity

This protocol measures the incorporation of radiolabeled dNTPs into a DNA template-primer. The amount of incorporated radioactivity is proportional to the DNA polymerase activity.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Activated calf thymus DNA (template-primer)

-

dNTP mix (dATP, dGTP, dCTP at 10 mM each)

-

[³H]-dTTP (1 mCi/mL)

-

This compound solution (1 M)

-

Dithiothreitol (DTT) (100 mM)

-

DNA polymerase sample

-

Trichloroacetic acid (TCA) (10%)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction tubes on ice, each containing:

-

HEPES buffer

-

Activated calf thymus DNA

-

dNTP mix

-

[³H]-dTTP

-

DTT

-

Variable concentrations of this compound

-

-

Pre-incubate the tubes at 37°C for 2 minutes.

-

Initiate the reaction by adding the DNA polymerase sample.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold 10% TCA.

-

Filter the contents of each tube through a glass fiber filter and wash with 5% TCA and then ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of incorporated dNTPs based on the specific activity of the [³H]-dTTP.

Conclusion

Magnesium is an essential and multifaceted cofactor in a vast number of enzymatic reactions. Its role in forming the biologically active Mg-ATP complex, in direct enzyme activation, and in stabilizing transition states underscores its fundamental importance in cellular metabolism and signaling. This compound, by virtue of its superior bioavailability, represents an effective means of delivering this critical cation to the cellular environment. While direct comparative kinetic data for this compound are still needed, the established principles of magnesium's role in catalysis, coupled with the enhanced absorption of the aspartate salt, provide a strong rationale for its use in applications where optimal enzymatic function is desired. The experimental protocols provided herein offer a framework for researchers to further investigate the specific effects of this compound on the kinetics of key magnesium-dependent enzymes.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Magnesium Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium aspartate, an organic salt of magnesium, demonstrates favorable pharmacokinetic and pharmacodynamic properties, positioning it as a compound of significant interest in clinical research and drug development. Its superior bioavailability compared to inorganic salts like magnesium oxide facilitates more efficient magnesium delivery to the body. As an essential cation, magnesium is a critical cofactor in over 300 enzymatic reactions, fundamentally impacting cellular energy metabolism, and it plays a pivotal role as a physiological calcium channel blocker and a modulator of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies from key studies, and visualizing core signaling pathways and experimental workflows using the DOT language for Graphviz.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. A key feature of this compound is its enhanced bioavailability relative to some other magnesium formulations.

Absorption and Bioavailability

Oral this compound is absorbed in the small intestine. The aspartate moiety, an amino acid, is thought to enhance absorption by utilizing amino acid transport systems. The bioavailability of magnesium from different salt forms varies, with organic salts generally showing higher absorption rates than inorganic salts.

A comparative study on the bioavailability of various magnesium preparations revealed that this compound has significantly higher bioavailability than magnesium oxide and is comparable to other organic salts like magnesium chloride and magnesium lactate.[1][2] Bioavailability is often assessed by measuring the 24-hour urinary magnesium excretion following supplementation.[2]

Table 1: Comparative Bioavailability of Magnesium Salts

| Magnesium Salt | Formulation | Fractional Absorption (%) | Primary Outcome Measure | Reference |

| This compound | Oral | Equivalent to MgCl2 & Mg-lactate | Urinary Mg Excretion | [1][2] |

| Magnesium Oxide | Oral | 4 | Urinary Mg Excretion | [1][2] |

| Magnesium Chloride | Oral | Significantly higher than MgO | Urinary Mg Excretion | [1][2] |

| Magnesium Lactate | Oral | Significantly higher than MgO | Urinary Mg Excretion | [1][2] |

Note: Specific quantitative values for fractional absorption of this compound were not consistently reported in the reviewed literature, but its equivalence to magnesium chloride and lactate, which are significantly more bioavailable than magnesium oxide, is a key finding.

Distribution

Following absorption, magnesium is distributed throughout the body. Approximately 99% of the body's total magnesium is located in bone, muscles, and non-muscular soft tissues. Less than 1% is in the extracellular fluid.

Metabolism

Magnesium is an essential mineral and is not metabolized in the conventional sense. It is an active ion that participates in numerous physiological processes. The aspartate component is metabolized through normal amino acid pathways.

Excretion

The primary route of elimination for absorbed magnesium is through the kidneys via urinary excretion.[3] The kidneys play a crucial role in maintaining magnesium homeostasis by adjusting the rate of renal tubular reabsorption based on the body's magnesium status.

Table 2: Urinary Magnesium Excretion Following Oral Supplementation

| Study Population | Magnesium Supplement | Dosage | Duration | Change in 24-h Urine Mg Excretion | Reference |

| Healthy Volunteers | General Mg Supplements | 197-994 mg/d | 3 wk - 5 y | WMD: 1.52 mmol/24h (95% CI: 1.20, 1.83) | [4] |

| Healthy Women | This compound-HCl | 20 mmol/d | 6 months | 50% increase | [5] |

| Healthy Women | Oral Magnesium | 45 mmol total | 12 hours | 32% increase | [6] |

WMD: Weighted Mean Difference

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of magnesium supplementation.

Bioavailability Assessment via Urinary Excretion

Objective: To determine the relative bioavailability of different oral magnesium preparations.

Methodology:

-

Study Design: A randomized, crossover study is often employed.

-

Participants: Healthy volunteers with normal magnesium levels.

-

Intervention: Participants receive a standardized dose of different magnesium salts (e.g., this compound, magnesium oxide) or a placebo, with washout periods between each intervention.

-

Data Collection: 24-hour urine samples are collected at baseline and after each supplementation period.

-

Analysis: The total magnesium content in the 24-hour urine samples is measured. The increment in urinary magnesium excretion from baseline is used as a surrogate marker for the bioavailability of the ingested magnesium.[2]

Clinical Trial on Blood Pressure Reduction

Objective: To evaluate the effect of oral magnesium supplementation on blood pressure in hypertensive individuals.

Methodology (based on Witteman et al., 1994):

-

Study Design: A double-blind, placebo-controlled, randomized trial.[5]

-

Participants: Middle-aged and elderly women with mild to moderate hypertension, not on antihypertensive medication.[5]

-

Intervention: Participants are randomly assigned to receive either this compound-HCl (e.g., 20 mmol/day) or a placebo for a specified period (e.g., 6 months).[5]

-

Data Collection: Blood pressure is measured at baseline and at regular intervals throughout the study. Dietary magnesium intake and 24-hour urinary magnesium excretion are also assessed.[5]

-

Analysis: The change in systolic and diastolic blood pressure from baseline is compared between the magnesium and placebo groups.

Clinical Trial on Cardiac Arrhythmias

Objective: To investigate the therapeutic effect of potassium and this compound on cardiac arrhythmias.

Methodology (based on a study on potassium this compound):

-

Study Design: A single-blind, randomized controlled trial.[7]

-

Participants: Patients with angina and arrhythmia due to coronary artery disease.[7]

-

Intervention: The experimental group receives routine therapy for coronary heart disease plus potassium this compound. The control group receives only the routine therapy.[7]

-

Data Collection: Continuous monitoring of cardiac rhythm is performed using a Holter monitor before and after the treatment period (e.g., one week).[7]

-

Analysis: The number of premature beats and other arrhythmic events is compared between the two groups.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to the physiological actions of magnesium. These include its role as a calcium antagonist and its interaction with NMDA receptors.

Mechanism of Action: Calcium Antagonism

Magnesium acts as a natural calcium channel blocker. By competing with calcium for binding sites on smooth muscle cells, it leads to vasodilation and can contribute to a reduction in blood pressure.[8] This mechanism is also implicated in its antiarrhythmic effects, as it influences cardiac muscle contractility and electrical conduction.

Mechanism of Action: NMDA Receptor Modulation

Magnesium plays a crucial role in regulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal excitability. At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion. Depolarization of the neuronal membrane is required to displace the magnesium ion and allow for the influx of calcium, which triggers downstream signaling cascades.[9] By modulating NMDA receptor activity, magnesium can influence processes such as learning, memory, and pain perception.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound presents a well-tolerated and bioavailable option for magnesium supplementation. Its pharmacokinetic profile, characterized by efficient absorption and renal excretion, allows for effective elevation of systemic magnesium levels. The pharmacodynamic actions of magnesium, particularly its roles as a calcium antagonist and an NMDA receptor modulator, underpin its therapeutic potential in cardiovascular and neurological health. Further rigorous clinical trials with detailed pharmacokinetic and pharmacodynamic assessments are warranted to fully elucidate the clinical utility of this compound in various therapeutic areas. The standardized experimental protocols and visualization of key pathways provided in this guide serve as a foundational resource for researchers and drug development professionals in this endeavor.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of magnesium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.med.muni.cz [www2.med.muni.cz]

- 7. [Clinical investigation of the protective effects of potassium this compound against arrhythmia and its possible anti-oxidative mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMDA receptor complex blockade by oral administration of magnesium: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of L-Magnesium Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Magnesium Aspartate, a bioavailable organic magnesium salt. The document details various synthesis methodologies, purification protocols, and analytical techniques for characterization, with a focus on providing actionable data and experimental procedures for laboratory and pilot-scale production.

Synthesis of L-Magnesium Aspartate

L-Magnesium Aspartate is synthesized by the reaction of L-aspartic acid with a magnesium-containing base. The choice of reactants and reaction conditions can significantly impact the yield and purity of the final product. The most common methods employed are solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis

Solution-phase synthesis is a widely used method that involves the reaction of L-aspartic acid with a magnesium source in an aqueous medium. The resulting L-Magnesium Aspartate is then isolated by crystallization or precipitation.

Reaction Scheme:

2 C₄H₇NO₄ (L-Aspartic Acid) + Mg(OH)₂ (Magnesium Hydroxide) → Mg(C₄H₆NO₄)₂ (L-Magnesium Aspartate) + 2 H₂O

Alternatively, magnesium oxide (MgO) or magnesium carbonate (MgCO₃) can be used as the magnesium source.

Experimental Protocol: Solution-Phase Synthesis with Magnesium Hydroxide (B78521)

-

Charging the Reactor: To a suitable reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of purified water.

-

Addition of Reactants: While stirring, add L-aspartic acid powder to the water. Heat the suspension to 70-80°C to facilitate dissolution. Once the L-aspartic acid is partially dissolved, slowly add magnesium hydroxide in a 2:1 molar ratio of L-aspartic acid to magnesium hydroxide.

-

Reaction: Maintain the reaction mixture at 70-80°C with continuous stirring for a specified duration, typically 2-3 hours, until the reaction is complete. The completion of the reaction is often indicated by the clarification of the solution.

-

pH Adjustment: After the reaction, cool the solution and measure the pH. Adjust the pH to a range of 6.0-7.5 using either a small amount of L-aspartic acid or a magnesium base (e.g., magnesium hydroxide) as needed.[1]

-

Decolorization and Filtration: Add activated carbon to the solution and stir for a period to decolorize the mixture. Subsequently, filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Concentration: Concentrate the filtrate under reduced pressure to achieve a supersaturated solution.

-

Isolation: The L-Magnesium Aspartate can then be isolated from the supersaturated solution by crystallization or precipitation with an organic solvent.

Solid-Phase Synthesis

Solid-phase synthesis offers a more energy-efficient and simplified process by minimizing the use of solvents. This method involves the direct reaction of powdered reactants in the presence of a small amount of water to facilitate the reaction.

Experimental Protocol: Solid-Phase Synthesis at Room Temperature

-

Mixing of Reactants: In a granulator or a suitable mixer, uniformly mix L-aspartic acid powder and magnesium oxide or magnesium hydroxide powder in a 2:1 molar ratio.[2]

-

Wet Granulation: Slowly add a small amount of distilled water (typically 10-20% of the total weight of the mixed powders) while continuously mixing to initiate the wet granulation reaction at room temperature.[2]

-

Reaction: The reaction proceeds rapidly at room temperature as the mixture is granulated.

-

Drying: Dry the resulting granulated material directly to obtain the final L-Magnesium Aspartate product. Convection drying at temperatures between 60°C and 80°C is commonly used.[2]

Table 1: Comparison of Synthesis Methods and Reported Yields

| Synthesis Method | Magnesium Source | Key Reaction Conditions | Reported Yield | Reference |

| Solution-Phase | Magnesium Oxide | Reaction at 70-75°C for 2 hours, pH 8.0-8.5 | ~92% | [3] |

| Solution-Phase | Magnesium Hydroxide | Reflux for 2 hours, pH 5.5-7.5 | 97.2% | [3] |

| Solution-Phase | Magnesium Carbonate | Reflux for 2 hours, pH 5.5-7.5 | 96.8% | [3] |

| Solution-Phase | Magnesium Hydrogen Carbonate | Reflux for 2 hours, pH 5.5-7.5 | 97.0% | [3] |

| Solid-Phase | Magnesium Oxide | Room temperature, wet granulation | Not specified | [2] |

| Solid-Phase | Magnesium Hydroxide | Room temperature, wet granulation | Not specified | [2] |

| Solution-Phase with Organic Solvent Precipitation | Magnesium Hydroxide | Reaction followed by precipitation with 96% ethanol (B145695) | 75.8% | [4] |

Purification of L-Magnesium Aspartate

Purification is a critical step to ensure the final product meets the required quality standards for pharmaceutical or nutraceutical applications. The primary methods for purifying L-Magnesium Aspartate are crystallization and precipitation with an organic solvent.

Crystallization

Crystallization from a supersaturated aqueous solution is an effective method for obtaining high-purity L-Magnesium Aspartate.

Experimental Protocol: Purification by Crystallization

-

Preparation of Supersaturated Solution: As described in the solution-phase synthesis (steps 1-6), prepare a filtered and concentrated solution of L-Magnesium Aspartate.

-

Cooling Crystallization: Slowly cool the supersaturated solution with controlled agitation. The cooling rate can influence the crystal size and purity. A slower cooling rate generally favors the formation of larger, purer crystals.

-

Isolation: Collect the precipitated crystals by filtration (e.g., using a centrifuge or a Buchner funnel).

-

Washing: Wash the crystals with a small amount of cold water or a suitable solvent to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum at a temperature ranging from 50°C to 105°C to a constant weight.[3][5]

Precipitation with Organic Solvents

Precipitation using a water-miscible organic solvent is a rapid method for isolating L-Magnesium Aspartate from the reaction mixture. Solvents like ethanol and acetone (B3395972) are commonly used as they decrease the solubility of the salt in the aqueous solution.[4][6]

Experimental Protocol: Purification by Organic Solvent Precipitation

-

Reaction Mixture Preparation: Following the solution-phase synthesis, obtain a concentrated aqueous solution of L-Magnesium Aspartate.

-

Antisolvent Addition: Slowly add a water-miscible organic solvent (e.g., ethanol or acetone) to the stirred aqueous solution. The volume of the organic solvent added is a critical parameter that influences the yield.[6] The addition is often performed at a controlled temperature, for instance, by adding the concentrated reaction mixture to cold ethanol (-40°C to 0°C).[3]

-

Precipitation and Aging: A solid precipitate of L-Magnesium Aspartate will form. Continue stirring for a period to ensure complete precipitation. The mixture may be left to stand for a period (e.g., 1 hour) to allow for the agglomeration of the precipitate.[3]

-

Isolation and Washing: Collect the precipitate by filtration and wash it with the organic solvent used for precipitation to remove water-soluble impurities.

-

Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 50°C).[3]

Table 2: Purification Parameters and Reported Product Purity

| Purification Method | Key Parameters | Reported Purity/Quality Metric | Reference |

| Crystallization | Cooling of a supersaturated solution | High purity, suitable for pharmaceutical use | [1] |

| Precipitation with Ethanol | Addition of cold ethanol (-25°C to 0°C) to a concentrated aqueous solution | Yields of 95.8% to 97.6% were achieved. | [3] |

| Precipitation with Acetone | The minimum volume of acetone that provides maximum yield is determined. | Increased stability of the product composition. | [6] |

| Enantiomeric Purity Analysis | Capillary Electrophoresis and HPLC | D-enantiomer concentration ranged from 0.03% to 0.12%. | [7] |

Analytical Characterization

To ensure the quality and purity of the synthesized L-Magnesium Aspartate, various analytical techniques are employed.

Table 3: Analytical Methods for L-Magnesium Aspartate Characterization

| Analytical Method | Parameter Measured | Typical Specification/Observation | Reference |

| Complexometric Titration | Magnesium Content | Titration with 0.1 M sodium edetate. 1 mL is equivalent to 28.85 mg of C₈H₁₂MgN₂O₈. | [8][9] |

| Specific Optical Rotation | Enantiomeric Identity | +20.5 to +23.0, calculated with reference to the anhydrous substance. | [8][9] |

| pH | Acidity/Alkalinity of Solution | A 2.5 g/100 mL solution in CO₂-free water has a pH of 6.0 to 8.0. | [8] |

| Thin-Layer Chromatography (TLC) | Ninhydrin-positive substances (impurities) | The principal spot in the test solution chromatogram should be similar in position, color, and size to the principal spot in the reference solution. | [8] |

| Water Content (Karl Fischer) | Water of Hydration | 10.0% to 14.0% for Magnesium Aspartate Dihydrate. | [8] |

| Capillary Electrophoresis/HPLC | Enantiomeric Purity | Determination of D-aspartate content. | [7] |

| Heavy Metals | Heavy Metal Impurities | Limit test A for heavy metals (typically ≤ 10 ppm). | [8] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and purification processes.

References

- 1. CN102875402B - Method for preparing magnesium L-aspartate - Google Patents [patents.google.com]

- 2. CN104262187A - Method for solid-phase synthesis of this compound at room temperature - Google Patents [patents.google.com]

- 3. CN101239925A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. journalssystem.com [journalssystem.com]

- 5. CN100551901C - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound BP n Pure Manufacturers, with SDS [mubychem.com]

- 9. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Chiral Separation of D- and L-Aspartate in Magnesium Salts

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of D- and L-aspartate, with a specific focus on their magnesium salt forms. The accurate determination of enantiomeric purity is critical for researchers, scientists, and drug development professionals, particularly in the pharmaceutical and nutraceutical industries where magnesium L-aspartate is a common supplement. This document details the experimental protocols, presents quantitative data, and visualizes the analytical workflows.

Introduction

Aspartic acid, an amino acid vital for various metabolic processes, exists in two enantiomeric forms: L-aspartate and D-aspartate. While L-aspartate is one of the 20 proteinogenic amino acids, D-aspartate is found in smaller quantities in mammals and is involved in neurological functions. Magnesium L-aspartate is widely used as a dietary supplement for magnesium, and its enantiomeric purity is a key quality parameter.[1][2] The presence of the D-enantiomer can indicate racemization during synthesis or storage, which may have physiological implications.[1][2] Therefore, robust analytical methods for the chiral separation and quantification of D- and L-aspartate in magnesium salt formulations are essential.

This guide focuses on two primary methods for evaluating the enantiomeric purity of magnesium L-aspartate: Chiral Capillary Zone Electrophoresis (CZE) and High-Performance Liquid Chromatography (HPLC) with chiral derivatization.

Analytical Methodologies

Detailed experimental protocols for the chiral separation of D- and L-aspartate in magnesium aspartate samples are outlined below. These methods are based on validated procedures reported in the scientific literature.[1][2]

2.1. Chiral Capillary Zone Electrophoresis (CZE)

Chiral CZE is a powerful technique for separating enantiomers with high efficiency and resolution. The method described here utilizes a cyclodextrin (B1172386) as a chiral selector.

-

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the this compound dihydrate sample in water to a concentration of 1 mg/mL.

-

For derivatization, mix 10 µL of the sample solution with 10 µL of 3 mM fluorescein (B123965) isothiocyanate (FITC) in acetone.

-

Add 10 µL of 1 M sodium hydroxide (B78521) to the mixture.

-

Allow the reaction to proceed for 12 hours in the dark at room temperature.

-

Dilute the reaction mixture with the running buffer to a final concentration suitable for analysis.

-

-

CZE Conditions:

-

Capillary: Fused silica (B1680970) capillary with an internal diameter of 50 µm and a total length of 64.5 cm (56 cm effective length).

-

Background Electrolyte (BGE): 50 mM sodium tetraborate (B1243019) buffer (pH 9.5) containing 30 mM (2-hydroxypropyl)-β-cyclodextrin as the chiral selector.

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Separation Voltage: 25 kV.

-

Temperature: 25°C.

-

Detection: Laser-induced fluorescence (LIF) with excitation at 488 nm and emission at 520 nm.

-

-

2.2. High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

This orthogonal method involves the pre-column derivatization of the amino acid enantiomers with a chiral reagent, followed by separation on a standard reversed-phase column.

-

Experimental Protocol:

-

Sample and Derivatization Reagent Preparation:

-

Dissolve the this compound dihydrate sample in water to a concentration of 1 mg/mL.

-

Prepare the derivatization reagent by mixing 10 mg of o-phthaldialdehyde (OPA) in 1 mL of methanol, 10 µL of 3-mercaptopropionic acid (as the thiol component), and 8.99 mL of 0.4 M sodium borate (B1201080) buffer (pH 10.4). Add 10 mg of N-acetyl-L-cysteine (NALC) as the chiral thiol.

-

-

Derivatization Procedure:

-

Mix 100 µL of the sample solution with 900 µL of the derivatization reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 25 mM sodium acetate (B1210297) buffer (pH 5.9).

-

Mobile Phase B: Methanol.

-

Gradient Elution: A linear gradient from 15% to 55% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.

-

-

Quantitative Data

The following table summarizes the quantitative results from the analysis of D-aspartate content in various samples of magnesium L-aspartate dihydrate using the described CZE and HPLC methods.[1][2]

| Sample Type | Analytical Method | D-Aspartate Content (%) |

| Magnesium L-Aspartate Dihydrate (Batch 1) | CZE | 0.03 |

| Magnesium L-Aspartate Dihydrate (Batch 1) | HPLC | 0.04 |

| Magnesium L-Aspartate Dihydrate (Batch 2) | CZE | 0.08 |

| Magnesium L-Aspartate Dihydrate (Batch 2) | HPLC | 0.09 |

| Drug Product 1 | CZE | 0.11 |

| Drug Product 1 | HPLC | 0.12 |

| Drug Product 2 | CZE | 0.05 |

| Drug Product 2 | HPLC | 0.06 |

| Drug Product 3 | CZE | 0.07 |

| Drug Product 3 | HPLC | 0.08 |

Data sourced from studies on the enantiomeric purity of magnesium L-aspartate dihydrate.[1][2]

Visualizations

4.1. Experimental Workflow for Chiral CZE Analysis

The following diagram illustrates the key steps in the chiral separation of D- and L-aspartate using Capillary Zone Electrophoresis.

Caption: Workflow for Chiral CZE Analysis of Aspartate Enantiomers.

4.2. Experimental Workflow for Chiral HPLC Analysis

This diagram outlines the process for analyzing D- and L-aspartate enantiomers using HPLC with pre-column chiral derivatization.

Caption: Workflow for Chiral HPLC Analysis of Aspartate Enantiomers.

Conclusion

The chiral separation of D- and L-aspartate in magnesium salt formulations is a critical analytical challenge that can be effectively addressed using techniques such as Chiral Capillary Zone Electrophoresis and HPLC with chiral derivatization. The methods detailed in this guide provide robust and reliable means to quantify the enantiomeric purity of magnesium L-aspartate. The choice of method may depend on available instrumentation and specific analytical requirements. For instance, CZE offers high separation efficiency, while HPLC is a more commonly available technique in many laboratories. The provided workflows and quantitative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development. It is important to note that method validation is a crucial step before implementation for routine quality control.

References

Spontaneous Precipitation of Magnesium Aspartate from Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium aspartate, a salt of the essential mineral magnesium and the amino acid aspartic acid, is noted for its high bioavailability and is frequently used in pharmaceutical and nutraceutical formulations. While generally considered highly soluble in water, understanding the conditions that lead to its spontaneous precipitation is critical for ensuring product stability, controlling crystallization during synthesis, and managing its behavior in solution-based applications. This technical guide provides an in-depth overview of the core physicochemical principles governing the spontaneous precipitation of this compound from aqueous solutions. It consolidates available quantitative data, outlines detailed experimental protocols for studying precipitation phenomena, and presents logical workflows and influencing factors through diagrams.

Physicochemical Properties and Solubility

This compound is a white, crystalline powder that is generally described as freely or very easily soluble in water.[1][2] Its solubility is a critical parameter influencing its tendency to precipitate. Spontaneous precipitation occurs when the concentration of this compound in a solution exceeds its equilibrium solubility, creating a supersaturated state. This process is fundamental to the synthesis and purification of the compound, where precipitation can be intentionally induced.[3]

Quantitative Solubility Data